N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound appears to contain several heterocyclic structures including a thiazole, oxadiazole, and triazole ring. Thiazoles are aromatic sulfur-nitrogen compounds that are found in many important drugs . Oxadiazoles are aromatic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . Triazoles are a class of five-membered ring compounds containing three nitrogen atoms; they have been widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The electron-donating and withdrawing properties of these rings could have significant effects on the compound’s chemical behavior .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the heterocyclic rings and the functional groups attached to them. For example, the thiazole ring might undergo electrophilic substitution reactions, while the oxadiazole and triazole rings might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heterocyclic rings could increase its stability and rigidity . The compound might also exhibit polarity due to the presence of nitrogen and oxygen atoms .Scientific Research Applications
Antimicrobial Activities
Compounds with structures similar to N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide have been synthesized and evaluated for their potential antimicrobial activities. Research has shown that these compounds exhibit moderate to good activities against tested Gram-positive and Gram-negative bacterial strains as well as fungal strains. Such findings underscore the potential of these compounds in contributing to the development of new antimicrobial agents (Jadhav et al., 2017).
Antitumor and Anticancer Activities
The structural features inherent to these compounds, including the presence of 1,2,4-triazole and 1,3,4-oxadiazole motifs, have been linked to a range of biological activities, notably antitumor and anticancer properties. For instance, the interaction of certain related compounds with alkyl and aryl isocyanates has been explored for the synthesis of novel broad-spectrum antitumor agents, highlighting the potential utility of these structural motifs in the development of new cancer treatments (Stevens et al., 1984).
Antiviral and Antifungal Activities
The exploration of similar compounds has also extended to their antiviral and antifungal efficacies. For example, the synthesis and evaluation of certain thiazole C-nucleosides have revealed significant antiviral activity against type 1 herpes virus, type 3 parainfluenza virus, and type 13 rhinovirus, as well as an in vivo experiment against parainfluenza virus, indicating these compounds' potential as antiviral and antifungal agents (Srivastava et al., 1977).
Mechanism of Action
Target of Action
Similar compounds have been found to target cyclin-dependent kinase 2 (cdk2) and cyclin-a2 . These proteins play crucial roles in cell cycle regulation.
Mode of Action
Compounds with similar structures often interact with their targets by binding to the active site, thereby inhibiting the function of the target protein .
Future Directions
Properties
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O2S/c1-9-13(26-10(2)18-9)15-20-21-16(25-15)19-14(24)12-8-17-23(22-12)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWCMKTZWGPMRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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